![molecular formula C7H14O2 B156428 [(2S,3S)-3-(2-methylpropyl)oxiran-2-yl]methanol CAS No. 131614-91-0](/img/structure/B156428.png)
[(2S,3S)-3-(2-methylpropyl)oxiran-2-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2S,3S)-3-(2-methylpropyl)oxiran-2-yl]methanol, also known as isopropyl glycidyl ether, is a chemical compound with a molecular formula of C7H14O2. It is commonly used as a solvent in organic synthesis due to its low toxicity and high reactivity. In recent years, it has gained attention in scientific research for its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of [(2S,3S)-3-(2-methylpropyl)oxiran-2-yl]methanol is not well understood. However, it is believed to act as a nucleophile in organic reactions due to the presence of the epoxide group.
Efectos Bioquímicos Y Fisiológicos
There is limited information on the biochemical and physiological effects of [(2S,3S)-3-(2-methylpropyl)oxiran-2-yl]methanol. However, it is known to have low toxicity and is not expected to have significant effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[(2S,3S)-3-(2-methylpropyl)oxiran-2-yl]methanol has several advantages for use in lab experiments. It is a highly reactive solvent that can be used in a wide range of organic reactions. It is also relatively non-toxic compared to other solvents, making it safer to handle. However, its reactivity can also be a limitation, as it can react with other compounds in the reaction mixture, leading to unwanted side reactions.
Direcciones Futuras
There are several potential future directions for research on [(2S,3S)-3-(2-methylpropyl)oxiran-2-yl]methanol. One area of interest is its use as a solvent in the synthesis of chiral compounds. Another potential application is as a building block in the synthesis of polymeric materials with unique properties. Additionally, further research is needed to better understand its mechanism of action and potential uses in various fields.
Métodos De Síntesis
[(2S,3S)-3-(2-methylpropyl)oxiran-2-yl]methanol can be synthesized through the reaction between [(2S,3S)-3-(2-methylpropyl)oxiran-2-yl]methanol alcohol and epichlorohydrin in the presence of a strong base such as sodium hydroxide. The resulting product is then purified through distillation or extraction.
Aplicaciones Científicas De Investigación
[(2S,3S)-3-(2-methylpropyl)oxiran-2-yl]methanol has been used in various scientific research applications due to its unique properties. It has been used as a solvent in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and flavorings. It has also been used as a reagent in the preparation of chiral epoxides and as a building block in the synthesis of polymeric materials.
Propiedades
Número CAS |
131614-91-0 |
|---|---|
Nombre del producto |
[(2S,3S)-3-(2-methylpropyl)oxiran-2-yl]methanol |
Fórmula molecular |
C7H14O2 |
Peso molecular |
130.18 g/mol |
Nombre IUPAC |
[(2S,3S)-3-(2-methylpropyl)oxiran-2-yl]methanol |
InChI |
InChI=1S/C7H14O2/c1-5(2)3-6-7(4-8)9-6/h5-8H,3-4H2,1-2H3/t6-,7-/m0/s1 |
Clave InChI |
TWUZZZWSLBSFGG-BQBZGAKWSA-N |
SMILES isomérico |
CC(C)C[C@H]1[C@@H](O1)CO |
SMILES |
CC(C)CC1C(O1)CO |
SMILES canónico |
CC(C)CC1C(O1)CO |
Sinónimos |
Oxiranemethanol, 3-(2-methylpropyl)-, (2S-trans)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



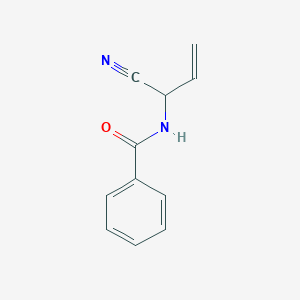
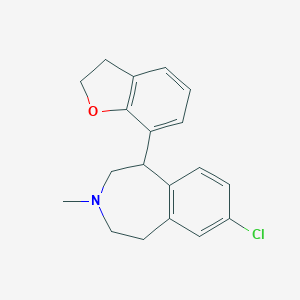
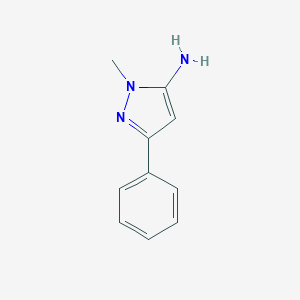
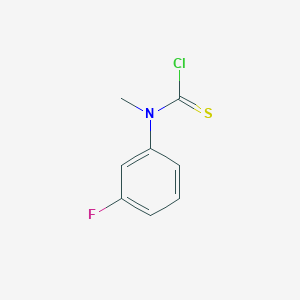
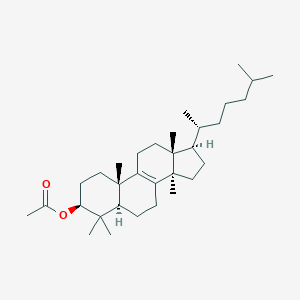
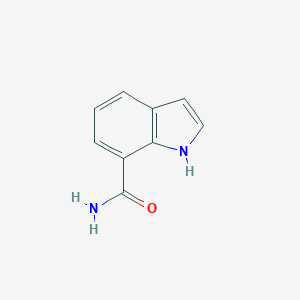
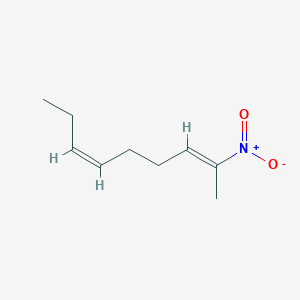
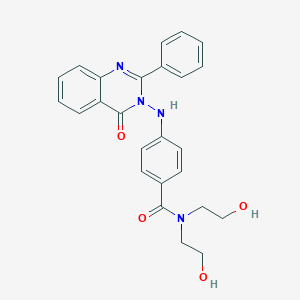
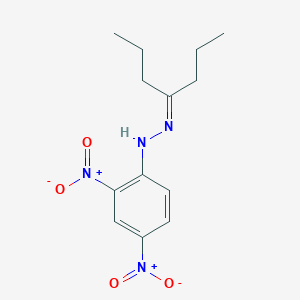
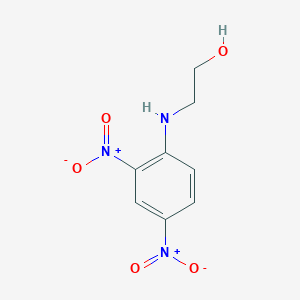
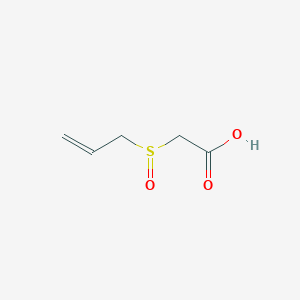
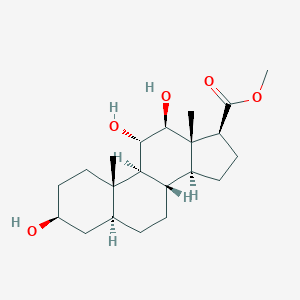
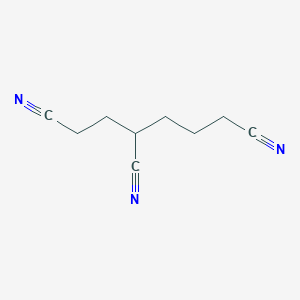
![[2,3-diacetyloxy-5-[4,5-diacetyloxy-6-(2-hydroxyethylcarbamoyl)-2-[[11-(2-hydroxyethylcarbamoyl)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]oxan-3-yl]oxy-6-(2-hydroxyethylcarbamoyl)oxan-4-yl] acetate](/img/structure/B156372.png)